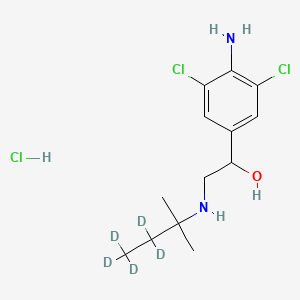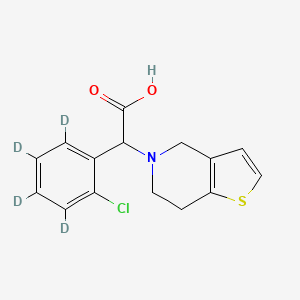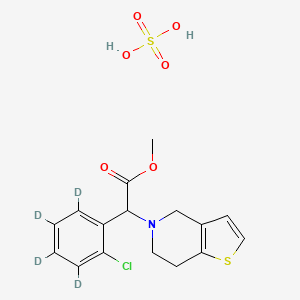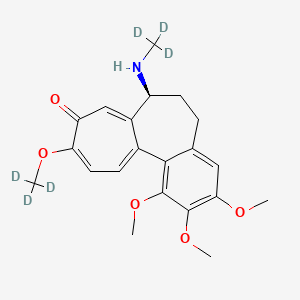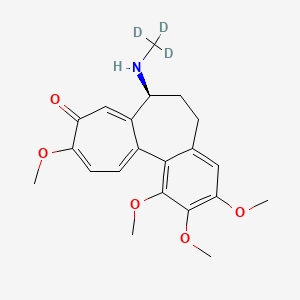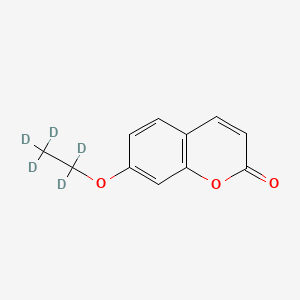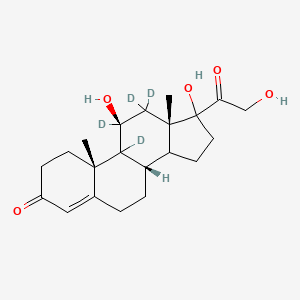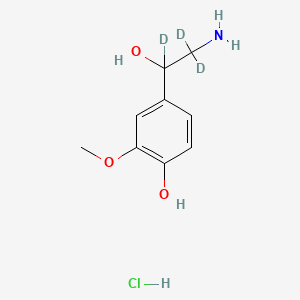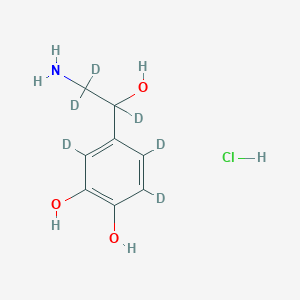
Enrofloxacin-d5 HI (ethyl-d5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enrofloxacin-d5 HI (ethyl-d5) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of enrofloxacin, a fluoroquinolone antibiotic, where five hydrogen atoms are replaced with deuterium. This modification allows for precise tracking and analysis in various experimental settings, particularly in pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enrofloxacin-d5 HI (ethyl-d5) involves several steps:
Starting Material: The synthesis begins with the preparation of enrofloxacin, a well-known fluoroquinolone antibiotic.
Deuteration: The ethyl group in enrofloxacin is replaced with an ethyl-d5 group. This is typically achieved through a deuterium exchange reaction, where the hydrogen atoms are replaced with deuterium.
Hydroiodide Formation: The final step involves the formation of the hydroiodide salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of Enrofloxacin-d5 HI (ethyl-d5) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of enrofloxacin.
Deuterium Exchange: Industrial deuterium exchange processes to replace hydrogen with deuterium.
Purification: Extensive purification steps to ensure the high purity of the final product.
Formation of Hydroiodide Salt: Conversion to the hydroiodide salt form for enhanced stability.
Chemical Reactions Analysis
Types of Reactions
Enrofloxacin-d5 HI (ethyl-d5) undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
Enrofloxacin-d5 HI (ethyl-d5) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of enrofloxacin in biological systems.
Metabolic Studies: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Environmental Studies: Employed in tracking the environmental fate of fluoroquinolone antibiotics.
Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
The mechanism of action of Enrofloxacin-d5 HI (ethyl-d5) is similar to that of enrofloxacin. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The deuterium labeling does not significantly alter the mechanism but allows for precise tracking in experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin-d5: Another deuterium-labeled fluoroquinolone used in similar research applications.
Levofloxacin-d5: A deuterium-labeled version of levofloxacin, used for pharmacokinetic studies.
Norfloxacin-d5: Used in metabolic and environmental studies.
Uniqueness
Enrofloxacin-d5 HI (ethyl-d5) is unique due to its specific labeling and the formation of the hydroiodide salt, which enhances its stability and solubility. This makes it particularly useful in precise analytical and pharmacokinetic studies.
Properties
CAS No. |
1219795-24-0 |
|---|---|
Molecular Formula |
C19H23FIN3O3 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydroiodide |
InChI |
InChI=1S/C19H22FN3O3.HI/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2; |
InChI Key |
NYCAUWIIPPYOAQ-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I |
Purity |
95% by HPLC; 99% atom D |
Related CAS |
93106-60-6 (unlabelled free base); 112732-17-9 (unlabelled hydrochloride) |
Synonyms |
1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid HI |
tag |
Ofloxacin Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



